4-Chloro-4'-(trifluoromethoxy)-1,1'-diphenylsulfone, 98%
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Overview
Description
4-Chloro-4'-(trifluoromethoxy)-1,1'-diphenylsulfone, 98% (hereafter referred to as 4-chloro-4'-TFMS) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 155-156°C and a boiling point of 314-315°C. It is insoluble in water but soluble in many organic solvents. 4-chloro-4'-TFMS is used as a reagent in organic synthesis and has been studied for its potential therapeutic and pharmacological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-Chloro-4'-(trifluoromethoxy)-1,1'-diphenylsulfone involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-trifluoromethoxyaniline in the presence of a base to form the intermediate 4-chloro-4'-(trifluoromethoxy)-1,1'-diaminodiphenylsulfone. This intermediate is then oxidized using hydrogen peroxide to yield the final product.
Starting Materials
4-chlorobenzenesulfonyl chloride, 4-trifluoromethoxyaniline, Base (e.g. triethylamine), Hydrogen peroxide
Reaction
Step 1: Dissolve 4-chlorobenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Add 4-trifluoromethoxyaniline to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the reaction mixture to remove any solids and wash the filtrate with water., Step 4: Concentrate the filtrate under reduced pressure to obtain the intermediate 4-chloro-4'-(trifluoromethoxy)-1,1'-diaminodiphenylsulfone as a solid., Step 5: Dissolve the intermediate in a suitable solvent (e.g. acetic acid) and add hydrogen peroxide to the solution., Step 6: Stir the reaction mixture at room temperature for several hours until the reaction is complete., Step 7: Filter the reaction mixture to remove any solids and wash the filtrate with water., Step 8: Concentrate the filtrate under reduced pressure to obtain the final product, 4-Chloro-4'-(trifluoromethoxy)-1,1'-diphenylsulfone, as a solid.
Scientific Research Applications
4-chloro-4'-TFMS has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a chromogenic reagent for the determination of amino acids. It has also been used to study the structure and function of proteins, as well as the mechanism of action of drugs.
Mechanism Of Action
The mechanism of action of 4-chloro-4'-TFMS is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It is also believed to act as an antioxidant, preventing the formation of reactive oxygen species.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-chloro-4'-TFMS are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the levels of certain enzymes involved in the synthesis of proteins and nucleic acids. It has also been shown to have anti-inflammatory effects in animal models.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-chloro-4'-TFMS in laboratory experiments is its high solubility in organic solvents. This makes it easy to use and handle in the laboratory. However, it is also important to note that 4-chloro-4'-TFMS is toxic and should be handled with care.
Future Directions
There are several potential future directions for research on 4-chloro-4'-TFMS. These include further exploration of its biochemical and physiological effects, as well as its potential therapeutic and pharmacological applications. Additionally, further research could be conducted on its mechanism of action and its potential as a reagent in organic synthesis. Finally, further studies could be conducted on its potential as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3S/c14-9-1-5-11(6-2-9)21(18,19)12-7-3-10(4-8-12)20-13(15,16)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNLAKMOPAAYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-(trifluoromethoxy)-1,1'-diphenylsulfone |
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